molecular formula C15H15BrN2O2 B2907579 [1-(4-bromophenyl)-1H-pyrrol-2-yl](morpholino)methanone CAS No. 383146-96-1

[1-(4-bromophenyl)-1H-pyrrol-2-yl](morpholino)methanone

Cat. No.: B2907579
CAS No.: 383146-96-1
M. Wt: 335.201
InChI Key: MPXNRZDXFKUTJD-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone: is a synthetic organic compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol This compound features a bromophenyl group attached to a pyrrole ring, which is further connected to a morpholino group through a methanone linkage

Preparation Methods

The synthesis of 1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone typically involves the following steps :

    Bromination: The starting material, 1-acetyl-4-phenyl-2-pyrrolidone, undergoes bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as azo-bisisobutyronitrile (AIBN) or under UV irradiation.

    Dehydrobromination: The brominated intermediate is then subjected to dehydrobromination to form the desired pyrrole derivative.

    Morpholino Addition: The final step involves the addition of a morpholino group to the pyrrole derivative through a methanone linkage.

Chemical Reactions Analysis

1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of substituted products.

Scientific Research Applications

1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone can be compared with other similar compounds, such as :

    (4-Bromophenyl)(morpholino)methanone: Similar in structure but lacks the pyrrole ring.

    (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone: Contains a pyrazole ring instead of a pyrrole ring.

    1-Benzofuran-2-yl(4-bromophenyl)methanone: Features a benzofuran ring instead of a pyrrole ring.

Properties

IUPAC Name

[1-(4-bromophenyl)pyrrol-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(18)15(19)17-8-10-20-11-9-17/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXNRZDXFKUTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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